molecular formula C10H7NO4 B13113603 4-Hydroxy-2-oxo-1,2-dihydroquinoline-8-carboxylic acid

4-Hydroxy-2-oxo-1,2-dihydroquinoline-8-carboxylic acid

Cat. No.: B13113603
M. Wt: 205.17 g/mol
InChI Key: FSXDFNTZWCFYIH-UHFFFAOYSA-N
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Description

4-Hydroxy-2-oxo-1,2-dihydroquinoline-8-carboxylic acid is a heterocyclic compound belonging to the quinolone family. This compound is notable for its unique structure, which includes a quinoline core with hydroxyl and carboxylic acid functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-2-oxo-1,2-dihydroquinoline-8-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the acylation of anthranilic acid derivatives followed by cyclization. For instance, the acylation of 4,5-dimethoxyanthranilic acid with malonyl chloride in the presence of triethylamine, followed by cyclization, yields the desired quinoline derivative .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the hydrolysis of esters derived from quinoline precursors is a practical approach for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-2-oxo-1,2-dihydroquinoline-8-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Hydroxy-2-oxo-1,2-dihydroquinoline-8-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The biological activity of 4-Hydroxy-2-oxo-1,2-dihydroquinoline-8-carboxylic acid is attributed to its ability to interact with various molecular targets. The hydroxyl and carboxylic acid groups facilitate binding to enzymes and receptors, modulating their activity. For instance, the compound can inhibit bacterial enzymes, leading to antimicrobial effects. Additionally, its interaction with inflammatory mediators contributes to its anti-inflammatory properties .

Comparison with Similar Compounds

  • 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid
  • 4-Hydroxy-2-oxo-1,2-dihydroquinoline-5-carboxylic acid
  • 4-Hydroxy-2-oxo-1,2-dihydroquinoline-6-carboxylic acid

Comparison: While these compounds share a similar quinoline core, the position of the carboxylic acid group significantly influences their chemical reactivity and biological activity. 4-Hydroxy-2-oxo-1,2-dihydroquinoline-8-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct properties and applications .

Properties

IUPAC Name

4-hydroxy-2-oxo-1H-quinoline-8-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO4/c12-7-4-8(13)11-9-5(7)2-1-3-6(9)10(14)15/h1-4H,(H,14,15)(H2,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSXDFNTZWCFYIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)C(=O)O)NC(=O)C=C2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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